Home > Products > Screening Compounds P46073 > 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
1-(3-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide -

1-(3-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Catalog Number: EVT-4683812
CAS Number:
Molecular Formula: C19H18F2N2O2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms . It exhibits potent in vitro activity against human myelodysplastic syndrome (SKM-1) cell lines and has demonstrated excellent in vivo antitumor activity in SKM-1 xenograft models . This compound induces G1 cell cycle arrest and apoptosis and increases intracellular levels of acetyl-histone H3 and P21 .

Relevance: While this compound shares a benzamide moiety and a fluorine substituent on the phenyl ring with 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, its core structure and mechanism of action differ significantly. It is mentioned here due to its anti-cancer activity, which suggests that exploring different structural classes with potential anticancer properties, including modifications of 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, could be a worthwhile endeavor.

Morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio) acetate (BKP-115)

Compound Description: BKP-115 is a morpholine derivative investigated for its anti-inflammatory properties, particularly in the context of pancreatitis . Studies in rat models of pancreatitis have shown that BKP-115 can reduce levels of molecules of average weight (MAW) and circulating immune complexes (CIM), indicating a decrease in endogenous intoxication and potential therapeutic benefits .

Relevance: This compound shares a 3-fluorophenyl substituent with 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide. This structural similarity highlights the potential of exploring various heterocyclic systems, like the 1,2,4-triazole scaffold in BKP-115, as modifications to the core structure of 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide for potentially uncovering novel biological activities.

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor, exhibiting promising anticancer activity [, ]. It demonstrates significant efficacy in inhibiting tumor growth in a Met-dependent GTL-16 human gastric carcinoma xenograft model [, ]. Its favorable pharmacokinetic profile and preclinical safety data have led to its advancement into phase I clinical trials [, ].

Relevance: Similar to 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, BMS-777607 incorporates a 3-fluorophenyl group within its structure. This shared feature, though within different structural contexts, suggests the potential for exploring variations around the amide and aryl halide regions of 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide to modulate its biological activity and potentially uncover new applications. [, ]

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

Compound Description: This series of compounds was investigated for their anticancer and antimicrobial activities . Specifically, compounds 9j and 9n demonstrated the most potent cytotoxicity against the MCF-7 breast cancer cell line . Certain derivatives also exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Relevance: These derivatives, particularly 9j and 9n, share the 4-fluorophenyl ketone moiety with 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide. This structural similarity suggests that modifications around the piperidine ring of 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, potentially incorporating heterocycles or exploring bioisosteric replacements, could be a viable strategy for developing new anticancer or antimicrobial agents.

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

Compound Description: GSK962040 is a potent and selective small-molecule motilin receptor agonist . It exhibits excellent activity at both recombinant human and native rabbit motilin receptors . GSK962040 potentiates the amplitude of neuronal-mediated contractions in isolated gastric antrum tissue and has demonstrated promising pharmacokinetic profiles in preclinical studies .

Relevance: GSK962040 and 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide share a core structure with a 3-fluorophenyl group attached to an amide nitrogen, and a piperidine ring. Although the substitutions on the piperidine ring differ, this similarity suggests that exploring variations in the substituents on the piperidine ring of 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide could be a valuable approach to modulating its pharmacological profile and potentially targeting the motilin receptor.

3-[4-(2-Fluorobenzoyl)Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl] Benzamide

Compound Description: This benzamide derivative demonstrates potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . Molecular docking studies suggest that it exhibits a high affinity for the active site of enoyl-[acyl-carrying protein]-reductase (NADH) (InhA), a key enzyme in M. tuberculosis, similar to the mechanism of action of isoniazid .

Relevance: This compound shares the benzamide moiety and a fluorine-substituted aromatic ring with 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide. Although their structures differ significantly, the presence of similar chemical features and the notable biological activity of the benzamide derivative suggest that exploring modifications around the amide and aromatic regions of 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide might lead to compounds with unique biological properties, potentially including anti-tuberculosis activity.

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

Compound Description: DPI-3290 is a mixed opioid agonist exhibiting potent antinociceptive activity [, , ]. It binds with high affinity to δ-, μ-, and κ-opioid receptors, demonstrating significantly greater efficacy compared to morphine and fentanyl in various in vitro and in vivo models [, , ]. While DPI-3290 possesses potent analgesic properties, it also exhibits limited respiratory depressant activity compared to traditional opioid analgesics .

Relevance: This compound directly incorporates the N-(3-fluorophenyl)-benzamide moiety present in 1-(3-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide. This shared structural feature highlights the importance of this specific moiety in interacting with opioid receptors and modulating pain signaling. The research on DPI-3290 emphasizes the potential of exploring variations around this core structure to develop novel analgesics with potentially improved safety profiles. [, , ]

Properties

Product Name

1-(3-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

IUPAC Name

1-(3-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Molecular Formula

C19H18F2N2O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H18F2N2O2/c20-15-4-1-3-14(11-15)19(25)23-9-7-13(8-10-23)18(24)22-17-6-2-5-16(21)12-17/h1-6,11-13H,7-10H2,(H,22,24)

InChI Key

XZYBZHPTHQZTCP-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.